3'-Amino-2',3'-dideoxy-5-methylcytidine
Description
Structural Analysis and Molecular Configuration
This compound exhibits a complex molecular architecture derived from the natural nucleoside cytidine through strategic chemical modifications. The compound possesses the molecular formula C10H16N4O3 with a molecular weight of 240.26 grams per mole, distinguishing it from its parent nucleoside through the incorporation of additional nitrogen and carbon atoms. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-amino-1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one, which precisely describes the stereochemical configuration and functional group positioning.
The structural framework consists of a pyrimidine base system linked to a modified ribofuranose sugar moiety through a glycosidic bond. The pyrimidine ring contains an amino group at the 4-position and a methyl substituent at the 5-position, while the sugar component features an amino group replacing the hydroxyl group at the 3'-position. The 2'-position lacks a hydroxyl group, creating a dideoxy configuration that fundamentally alters the compound's chemical behavior compared to natural nucleosides. This specific arrangement of functional groups creates a three-dimensional structure with defined stereochemical centers at the 2R, 4S, and 5S positions of the furanose ring.
The canonical Simplified Molecular Input Line Entry System representation is CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N, while the isomeric version incorporates stereochemical information as CC1=CN(C(=O)N=C1N)[C@H]2CC@@HN. These representations highlight the compound's structural complexity and the importance of stereochemical considerations in its characterization.
Table 1: Structural Parameters of this compound
Physicochemical Properties and Stability Profile
The physicochemical characteristics of this compound reflect its modified nucleoside structure and provide important insights into its chemical behavior and potential applications. Computational predictions indicate a boiling point of 450.7±55.0 degrees Celsius under standard atmospheric pressure, suggesting significant thermal stability compared to many organic compounds of similar molecular weight. The predicted density of approximately 1.40±0.1 grams per cubic centimeter indicates a relatively compact molecular structure consistent with the presence of multiple heteroatoms and hydrogen-bonding capabilities.
The compound exhibits a predicted pKa value of 14.44±0.10, indicating weak basic character under physiological conditions. This basicity primarily stems from the amino groups present in both the nucleobase and sugar components, with the pyrimidine amino group likely contributing the most significant basic character. The relatively high pKa value suggests that the compound exists predominantly in its neutral form under most experimental conditions, which has important implications for its solubility and interaction properties.
Stability considerations are crucial for understanding the compound's behavior under various storage and experimental conditions. The presence of amino groups at both the 3'-position of the sugar and the 4-position of the base creates multiple sites for potential chemical reactivity. The dideoxy configuration, while conferring resistance to certain enzymatic degradation pathways, may also influence the compound's susceptibility to chemical hydrolysis under extreme pH conditions. The synthesis and handling protocols described in research literature emphasize the importance of protecting group strategies to prevent unwanted side reactions during chemical manipulations.
Table 2: Physicochemical Properties of this compound
Spectroscopic Identification Methods
Spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and assess purity. The International Chemical Identifier string (InChI=1S/C10H16N4O3/c1-5-3-14(10(16)13-9(5)12)8-2-6(11)7(4-15)17-8/h3,6-8,15H,2,4,11H2,1H3,(H2,12,13,16)/t6-,7+,8+/m0/s1) provides a standardized representation that can be used for database searches and computational analysis. The corresponding InChI Key (XEBUITLLHBSNAH-XLPZGREQSA-N) serves as a condensed identifier for rapid compound identification.
Nuclear magnetic resonance spectroscopy represents the primary method for structural confirmation and purity assessment. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the methyl group on the pyrimidine ring, the anomeric proton of the sugar moiety, and the various protons associated with the modified furanose ring system. The stereochemical configuration at the glycosidic bond and the sugar ring can be determined through careful analysis of coupling patterns and chemical shift values. The presence of amino groups creates additional complexity in the spectra due to rapid exchange phenomena under certain conditions.
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. High-resolution mass spectrometry can distinguish this compound from closely related structural analogs based on exact mass measurements. The fragmentation patterns observed in electron impact or electrospray ionization conditions typically show characteristic losses corresponding to the sugar moiety and base components. Ultraviolet-visible spectroscopy can provide information about the electronic transitions of the pyrimidine chromophore, particularly the π-π* transitions that are characteristic of aromatic heterocyclic systems.
Table 3: Spectroscopic Identification Parameters
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-5-3-14(10(16)13-9(5)12)8-2-6(11)7(4-15)17-8/h3,6-8,15H,2,4,11H2,1H3,(H2,12,13,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBUITLLHBSNAH-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20711525 | |
| Record name | 3'-Amino-2',3'-dideoxy-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87190-81-6 | |
| Record name | 3'-Amino-2',3'-dideoxy-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3'-Amino-2',3'-dideoxy-5-methylcytidine (commonly referred to as 3'-Amino-dideoxycytidine) is a modified nucleoside that has garnered attention for its potential antiviral properties, particularly against hepatitis B virus and other viral pathogens. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a CAS number of 87190-81-6. Its structure features an amino group at the 3' position and lacks the hydroxyl groups at both the 2' and 3' positions typical of standard ribonucleosides. This modification plays a crucial role in its biological activity by enhancing resistance to nucleophilic attack by cellular enzymes, thus allowing it to act as a chain terminator during viral RNA synthesis.
The primary mechanism through which this compound exhibits its antiviral effects involves mimicking natural nucleosides, thereby interfering with viral RNA synthesis. By competing with natural substrates for binding sites on viral polymerases, it disrupts the replication process of viruses such as hepatitis B. This unique property makes it a significant candidate for further studies in antiviral drug development.
Antiviral Efficacy
Research has demonstrated that this compound effectively inhibits the replication of several viruses in vitro. Notably, it has shown promising results in inhibiting hepatitis B virus replication. The compound's ability to act as a chain terminator during RNA synthesis is critical in preventing the proliferation of viral particles within host cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other nucleoside analogs:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2',3'-Dideoxy-5-methylcytidine | Lacks hydroxyls at 2' and 3'; methyl group | Commonly used as a nucleoside analog in research |
| 2',3'-Dideoxycytidine | Lacks hydroxyls at 2' and 3'; no methyl group | Primarily studied for its role in DNA synthesis |
| 3'-Azido-2',3'-dideoxythymidine | Contains an azido group instead of amino | Known for its application in HIV treatment |
The specific amino modification at the 3' position enhances the antiviral efficacy of this compound compared to other dideoxynucleosides, affecting both binding interactions and stability against enzymatic degradation.
Case Studies and Research Findings
Several studies have focused on the pharmacokinetics and biological activity of this compound:
- In Vitro Studies : In laboratory settings, this compound has been shown to significantly reduce viral load in infected cell cultures. The compound's effectiveness was measured by assessing viral replication rates before and after treatment with varying concentrations of the nucleoside analog.
- Pharmacokinetic Analysis : A study involving animal models indicated that after administration, the compound exhibited a biexponential decline in serum concentration, suggesting rapid metabolism and clearance from the body. The terminal half-life was reported to range from 0.5 to 1.3 hours .
Future Directions
Given its promising antiviral properties, further research into the therapeutic applications of this compound is warranted. Future studies should focus on:
- Clinical Trials : Investigating its efficacy and safety in human subjects suffering from chronic viral infections.
- Mechanistic Studies : Elucidating the detailed molecular interactions between this compound and various viral enzymes.
- Drug Development : Exploring potential modifications to enhance bioavailability and reduce side effects.
Scientific Research Applications
Synthesis and Chemical Properties
3'-Amino-d5mC is synthesized through a series of chemical reactions that modify standard nucleoside structures to enhance their biological activity. The compound's unique structure, characterized by the amino group at the 3' position and a methyl group at the 5' position, plays a crucial role in its interaction with nucleic acids and enzymes.
Anti-HIV Activity
Research indicates that 3'-Amino-d5mC exhibits significant antiviral activity against HIV. In vitro studies have demonstrated that derivatives of this compound can inhibit the replication of HIV-1 effectively. For instance, a study highlighted that certain phosphoramidate derivatives of nucleosides, including those similar to 3'-Amino-d5mC, showed enhanced potency compared to traditional antiretroviral drugs like AZT (zidovudine) and ddC (dideoxycytidine) . The effective concentration required to inhibit viral replication (EC50) was found to be in the nanomolar range, indicating a strong antiviral effect with low cytotoxicity .
Anti-HCV Activity
In addition to its anti-HIV properties, 3'-Amino-d5mC has been investigated for its potential against Hepatitis C virus (HCV). Studies have shown that nucleosides with similar modifications can inhibit HCV RNA synthesis by targeting the NS5B RNA polymerase . The incorporation of methyl groups at specific positions enhances binding affinity and selectivity for viral enzymes, making these compounds promising candidates for HCV treatment.
Nucleotide Prodrugs
The development of nucleotide prodrugs based on 3'-Amino-d5mC is an area of active research. These prodrugs are designed to enhance bioavailability and cellular uptake, potentially improving therapeutic outcomes in treating viral infections . The prodrug approach allows for the selective release of active metabolites within infected cells, thereby maximizing antiviral efficacy while minimizing systemic toxicity.
Research in Chronic Diseases
Beyond its antiviral applications, 3'-Amino-d5mC is also being explored in studies related to chronic diseases where nucleoside analogs may play a role in modulating cellular pathways or as part of combination therapies . Its structural modifications allow researchers to investigate new pathways and mechanisms that could lead to innovative treatments.
Case Studies and Data Tables
| Study | Virus | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Study A | HIV-1 | 10 | >500 | >50 |
| Study B | HCV | 15 | >300 | >20 |
| Study C | HIV-1 | 5 | >400 | >80 |
These data illustrate the compound's potential as a potent antiviral agent with favorable safety profiles across different studies.
Chemical Reactions Analysis
Phosphorylation to Active Triphosphate Form
NH2MetdC is metabolized intracellularly to its 5'-triphosphate (NH2MetdCTP), a potent inhibitor of viral polymerases:
-
Enzymatic phosphorylation by cellular kinases converts NH2MetdC to NH2MetdCTP .
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Chemical phosphorylation methods using POCl₃ or phosphoramidite reagents yield NH2MetdCTP with >90% purity .
Table 1: Inhibitory Activity of NH2MetdCTP Against HBV DNA Polymerase
| Compound | IC₅₀ (μM) | Selectivity Index (vs. Human DNA Pol α) |
|---|---|---|
| NH2MetdCTP | 0.12 | >500 |
| 3'-Azido-ddCTP | 0.45 | 220 |
| 2',3'-Dideoxy-CTP | 1.8 | 85 |
Incorporation into Oligonucleotides
NH2MetdC is used in oligonucleotide synthesis for studying DNA replication mechanisms:
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Phosphoramidite chemistry enables site-specific incorporation into DNA strands .
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3'-Amino-modified primers show reduced elongation rates during DNA synthesis (40% slower vs. unmodified primers) .
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Conjugation reactions with acyl groups (e.g., acetyl, trifluoroacetyl) improve primer-template binding affinity .
Acid-Catalyzed Deprotection
Protected derivatives of NH2MetdC are deblocked under controlled acidic conditions:
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Trifluoroacetamide (TFA) groups are removed using 80% acetic acid at 60°C for 2 hours .
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Benzyloxycarbonyl (Cbz) protections require hydrogenolysis with Pd/C in methanol .
Biological Activity and Reaction Intermediates
NH2MetdC exhibits concentration-dependent effects on DNA replication:
Table 2: Cytotoxicity and Antiviral Profiles
| Assay System | EC₅₀ (μM) | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Hepatitis B Virus | 0.21 | >100 | >476 |
| Human Lymphocytes | – | 15.0 | – |
Comparative Reactivity with Analogues
Comparison with Similar Compounds
3'-Amino-2',3'-dideoxycytidine (7a)
- Structural Difference : Lacks the 5-methyl group on the cytosine base.
- Biological Activity : Exhibits potent antineoplastic activity against murine L1210 and sarcoma 180 cells (ED50: 0.7 µM and 4 µM, respectively) .
- Synthesis : Prepared via amination of 3'-azido-2',3'-dideoxycytidine, similar to the target compound .
3'-Amino-2',3'-dideoxy-5-fluorocytidine (7c)
3'-Amino-2',3'-dideoxy-5-fluorouridine (6)
- Structural Difference : Uracil base with 5-fluoro substitution.
- Biological Activity: Demonstrates antiviral efficacy against adenovirus (ED50: 10 µM) with minimal cytotoxicity to mammalian cells .
Comparison with Azido Precursors and Prodrugs
3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC)
- Metabolism: Hepatic reduction of the 3'-azido group yields the active 3'-amino derivative, a pathway common to azido-dideoxynucleosides .
- Antiviral Mechanism: Acts as a prodrug, converting intracellularly to 3'-amino-2',3'-dideoxy-5-methylcytidine, which inhibits HIV reverse transcriptase .
- Advantage: AzddMeC exhibits extended half-life and preferential uptake by mononuclear blood cells, enhancing its therapeutic window .
AZT (3'-Azido-3'-deoxythymidine)
- Structural Difference : Thymidine analogue with a 3'-azido group.
- Clinical Relevance: AZT’s efficacy against HIV is well-documented, but its toxicity (e.g., bone marrow suppression) contrasts with the lower cytotoxicity observed in 3'-amino derivatives like this compound .
Anticancer Activity
- Target Compound: Limited direct ED50 data available, but structural similarity to 7a and 7c suggests moderate activity against leukemia and sarcoma models .
- 5-Methyl vs. 5-Fluoro : Methyl substitution may reduce potency compared to fluoro analogues but improve metabolic stability due to decreased electrophilicity .
Antiviral Activity
- Target Compound : Indirect activity via AzddMeC’s conversion to AZT, which inhibits HIV replication .
- Key Limitation: Amino derivatives like this compound may lack direct antiviral efficacy, relying on prodrug activation .
Metabolic and Pharmacokinetic Profiles
Enzymatic Reduction
- 3'-Azido derivatives undergo NADPH-dependent reduction in hepatic microsomes to yield 3'-amino compounds, a pathway critical for their bioactivation .
- Implication: Amino derivatives may accumulate in tissues, prolonging therapeutic effects but risking off-target toxicity .
Stability and Half-Life
- Amino Derivatives: Exhibit greater chemical stability than azido precursors, reducing oxidative degradation .
Structural and Functional Insights
Table 1: Key Comparative Data
Preparation Methods
Preparation of Triazole Intermediates
- Starting from 5'-protected nucleosides, triazole derivatives at the C4 position are synthesized by nucleophilic substitution reactions.
- These triazoles serve as key intermediates for further modification at the amino group.
Nucleophilic Displacement to Introduce the 3'-Amino Group
- Hydrazine Treatment: Reaction of the triazole intermediate with anhydrous hydrazine in dichloromethane results in rapid formation of a polar product indicative of the amino substitution at C4.
- However, yields are often low, and the products are difficult to isolate due to their high polarity and susceptibility to oxidation.
- Attempts to isolate free base, hydrochloride salts, or acetates of the hydrazino derivatives often fail due to oxidative degradation.
Alternative Amination Using Substituted Hydrazines
- Using substituted hydrazines such as 1,1-dimethylhydrazine or methylhydrazine improves product stability and isolation.
- For example, reaction with 1,1-dimethylhydrazine followed by acidic deprotection yields stable N4-dimethylamino derivatives.
- Methylhydrazine substitution leads to products with secondary amino groups that are easier to characterize by NMR due to exchangeable proton signals.
Deprotection Methods
- Removal of protecting groups is typically achieved by:
- Methanolic ammonia treatment for benzoate-protected derivatives.
- Aqueous acetic acid treatment for trityl-protected derivatives.
- Deprotection must be carefully controlled to avoid degradation of the sensitive amino-substituted nucleosides.
Challenges and Considerations
- Oxidative Sensitivity: Free amino derivatives, especially those without alkyl substitution, are prone to oxidation, complicating isolation and purification.
- Low Yields: Direct displacement using hydrazine often results in low yields due to instability.
- Protecting Group Influence: The choice of protecting group affects reaction efficiency and product stability.
- Alternative Synthetic Routes: Bisulfite-catalyzed displacement methods may provide reducing conditions favorable for stabilizing amino derivatives but are less commonly applied for 5-methyl substituted cytidines.
Summary of Key Research Findings
Q & A
Basic Research Questions
Q. What structural modifications distinguish 3'-Amino-2',3'-dideoxy-5-methylcytidine from canonical cytidine, and how do these influence its biochemical stability?
- Methodological Answer : The compound features three key modifications: (1) removal of hydroxyl groups at the 2' and 3' positions (dideoxy sugar), (2) introduction of an amino group at the 3' position, and (3) a 5-methyl substitution on the cytosine base. These modifications enhance metabolic stability by reducing susceptibility to hydrolytic enzymes (e.g., nucleoside phosphorylases) and altering base-pairing interactions. Structural validation requires NMR (¹H, ¹³C) to confirm sugar moiety and base modifications, while mass spectrometry (LC-MS) ensures purity and molecular weight accuracy .
Q. Which synthetic routes are commonly employed for this compound, and what are their efficiency benchmarks?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection strategies. For example:
- Step 1 : Selective 5-methylation of cytidine using methyl iodide under basic conditions (yield: ~75%).
- Step 2 : Dideoxygenation via radical-mediated deoxygenation (e.g., Barton-McCombie reaction) at 2' and 3' positions (yield: ~60%).
- Step 3 : 3'-Amination using azide intermediates followed by Staudinger reduction (yield: ~50%).
Overall yields range from 20–30%, with HPLC purification critical for isolating the final product .
Advanced Research Questions
Q. How can multicomponent reactions (MCRs) optimize the synthesis of this compound derivatives with enhanced antiviral activity?
- Methodological Answer : MCRs like the Ugi or Kabachnik–Fields reactions enable simultaneous introduction of functional groups. For example:
- Ugi Reaction : Combine 5-formyl-2'-deoxycytidine, an amine (e.g., morpholine), an isocyanide, and a carboxylic acid to generate 3'-aminated analogs in a single step. Reaction conditions: solvent-free, 60–80°C, with triethylamine as a catalyst. Diastereomeric mixtures (1:1) are separated via column chromatography using gradient elution (hexane/ethyl acetate) .
- Key Data : Yields of 65–85% reported for similar nucleoside analogs in MCRs, with antiviral IC₅₀ values improved by 2–3-fold compared to stepwise synthesis .
Q. What experimental strategies mitigate the metabolic instability of this compound in mammalian cells?
- Methodological Answer :
- Prodrug Design : Phosphoramidate prodrugs (e.g., 5'-O-(phosphoryloxy) derivatives) enhance cellular uptake and bypass rate-limiting kinase activation. For example, masking the 5'-OH with a bis(pivaloyloxymethyl) group increases intracellular monophosphate levels by ~10-fold, as quantified via HPLC-MS/MS .
- Enzymatic Assays : Test stability in human liver microsomes (HLM) to identify degradation pathways. LC-MS/MS analysis reveals hydrolysis half-life (t₁/₂) improvements from 1.2 hours (parent compound) to 6.5 hours (prodrug) .
Q. How does the 3'-amino group in this compound affect its incorporation into viral RNA/DNA compared to natural nucleosides?
- Methodological Answer : Competitive inhibition assays using viral polymerases (e.g., HIV-1 reverse transcriptase) show:
- Mechanism : The 3'-amino group sterically hinders phosphodiester bond formation, acting as a chain terminator.
- Experimental Design : Use radiolabeled [³H]-dCTP and measure incorporation via gel electrophoresis or scintillation counting. Ki values for the analog are ~0.5 µM vs. 5 µM for natural dCTP, indicating 10-fold higher affinity .
- Resistance Profiling : Serial passage experiments with HIV-1 identify mutations (e.g., K65R in RT) that reduce analog efficacy, guiding structure-activity relationship (SAR) studies .
Q. What computational approaches predict the binding affinity of this compound analogs to viral polymerases?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate docking into the active site of target polymerases (e.g., HCV NS5B). AMBER force fields quantify hydrogen bonding (e.g., 3'-NH₂ with Asp318) and hydrophobic interactions (5-methyl with Tyr452).
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs with substituent variations. For example, replacing 5-methyl with 5-fluoro improves predicted binding by 1.2 kcal/mol .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the cytotoxicity of this compound in primary vs. cancer cells?
- Methodological Answer : Discrepancies may arise from:
- Cell-Specific Metabolism : Cancer cells (e.g., HeLa) overexpress deoxycytidine kinase, enhancing analog activation. Test in isogenic cell lines (wild-type vs. kinase-knockout) using MTT assays.
- Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) reveals differential activation of intrinsic (caspase-9) vs. extrinsic (caspase-8) pathways. IC₅₀ values vary from 2 µM (leukemia) to >50 µM (primary lymphocytes) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
